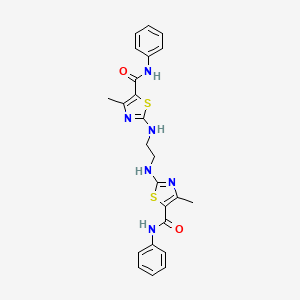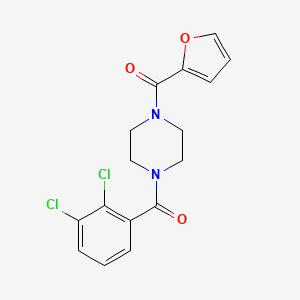
2,2'-(1,2-ethanediyldiimino)bis(4-methyl-N-phenyl-1,3-thiazole-5-carboxamide)
描述
2,2'-(1,2-ethanediyldiimino)bis(4-methyl-N-phenyl-1,3-thiazole-5-carboxamide), commonly known as EDDT, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EDDT is a complex molecule that has shown promising results in various studies, including its use as a fluorescent probe for the detection of metal ions, as well as its potential use as an anti-cancer agent.
作用机制
The mechanism of action of EDDT is not fully understood. However, studies have suggested that EDDT induces apoptosis in cancer cells by activating the caspase pathway. EDDT has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
EDDT has been shown to have several biochemical and physiological effects. Studies have shown that EDDT can induce apoptosis in cancer cells, inhibit the activity of topoisomerase II, and selectively detect copper ions with high sensitivity and selectivity.
实验室实验的优点和局限性
One of the main advantages of EDDT is its potential use as a fluorescent probe for the detection of metal ions. EDDT has been shown to selectively detect copper ions with high sensitivity and selectivity, making it a promising candidate for use in lab experiments.
However, there are some limitations to the use of EDDT in lab experiments. EDDT is a complex molecule that requires a complex synthesis process, which can be time-consuming and expensive. In addition, the mechanism of action of EDDT is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on EDDT. One possible direction is to further investigate the potential use of EDDT as an anti-cancer agent. Studies have shown that EDDT can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Another possible direction is to investigate the potential use of EDDT as a fluorescent probe for the detection of other metal ions. While EDDT has been shown to selectively detect copper ions, it is possible that it may also be able to detect other metal ions with high sensitivity and selectivity.
Conclusion:
In conclusion, EDDT is a complex molecule that has shown promising results in various studies. Its potential applications in scientific research, including its use as a fluorescent probe for the detection of metal ions and as an anti-cancer agent, make it a promising candidate for further research. While there are some limitations to the use of EDDT in lab experiments, its potential advantages make it a valuable tool for scientific research.
科学研究应用
EDDT has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of EDDT is its use as a fluorescent probe for the detection of metal ions. EDDT has been shown to selectively detect copper ions with high sensitivity and selectivity.
In addition to its use as a fluorescent probe, EDDT has also shown potential as an anti-cancer agent. Studies have shown that EDDT can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
4-methyl-2-[2-[[4-methyl-5-(phenylcarbamoyl)-1,3-thiazol-2-yl]amino]ethylamino]-N-phenyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2S2/c1-15-19(21(31)29-17-9-5-3-6-10-17)33-23(27-15)25-13-14-26-24-28-16(2)20(34-24)22(32)30-18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3,(H,25,27)(H,26,28)(H,29,31)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQDYQLXCZZVNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NCCNC2=NC(=C(S2)C(=O)NC3=CC=CC=C3)C)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B4683284.png)
![ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-3-oxobutanoate](/img/structure/B4683303.png)
![1-(3,4-dimethylphenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4683310.png)

![2-(7-methyl[1,3]dioxolo[4,5-f][1,3]benzothiazol-6(7H)-ylidene)-1-phenylethanone](/img/structure/B4683330.png)
![2-fluoro-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4683336.png)
![ethyl 5-{[3-(4-methoxyphenyl)propanoyl]amino}-3-methyl-4-isothiazolecarboxylate](/img/structure/B4683339.png)
![N-{5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4683342.png)
![5-[(5-bromo-2-furyl)methylene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4683351.png)
![2-(1-adamantyl)-N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B4683357.png)
![N-(3-bromophenyl)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4683364.png)
![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4683381.png)

![N-cyclopropyl-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4683395.png)